molecular formula C14H12N6O B2641564 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline CAS No. 2176152-38-6

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Cat. No.: B2641564
CAS No.: 2176152-38-6
M. Wt: 280.291
InChI Key: FXHCOLATDSQNHD-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2176152-38-6) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a quinoxaline ring and an azetidine moiety linked via an amide carbonyl to a 1,2,3-triazole. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly valued in drug design for the structural rigidity it imparts on a molecule, which can lead to improved potency and selectivity . This compound is intended for research applications as a chemical building block or intermediate in the synthesis of more complex molecules, particularly for investigating new therapeutic agents. The presence of the triazole ring, a common motif in click chemistry and known for its metabolic stability and ability to participate in hydrogen bonding, further enhances its utility in constructing potential enzyme inhibitors or receptor modulators . Researchers can leverage this compound to explore structure-activity relationships, especially in areas where azetidine and quinoxaline derivatives have shown promise, such as in metabolic and inflammatory diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

quinoxalin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14(19-8-10(9-19)20-16-5-6-17-20)13-7-15-11-3-1-2-4-12(11)18-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCOLATDSQNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the quinoxaline core can produce dihydroquinoxalines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazoloquinoxaline derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds containing the triazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The 1,2,3-triazole ring enhances the interaction with biological targets, making these compounds effective as potential antibiotics .

Anticancer Properties
Research indicates that triazoloquinoxalines can inhibit key enzymes involved in cancer progression. For instance, derivatives have been shown to act as inhibitors of c-Met kinases, which are implicated in various cancers. The compound's structural features allow for modifications that enhance its potency and selectivity against cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The incorporation of different substituents on the quinoxaline scaffold has been systematically studied to identify the most effective configurations for enhancing biological activity. These SAR studies have revealed that specific substitutions can significantly improve the compound's inhibitory effects against target enzymes .

Synthesis and Derivatization

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline typically involves multi-step reactions that include cycloaddition reactions and functional group modifications. Recent advancements in synthetic methodologies have focused on eco-friendly approaches to enhance yield and reduce environmental impact. The use of green chemistry principles in synthesizing these compounds is gaining traction, leading to more sustainable practices in drug development .

Case Study 1: Anticancer Activity

A study evaluated a series of triazoloquinoxaline derivatives for their anticancer properties against different cancer cell lines. The results showed that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics. One derivative demonstrated IC50 values in the low micromolar range against non-small cell lung cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of several triazoloquinoxalines was assessed against clinical isolates of Staphylococcus aureus. The derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Quinoxaline Derivatives

A key analog, 2-methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline (IFY, C₂₁H₂₀N₄), shares the quinoxaline core but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison
Property 2-[3-(2H-1,2,3-Triazol-2-yl)Azetidine-1-Carbonyl]Quinoxaline IFY (C₂₁H₂₀N₄)
Molecular Formula C₁₄H₁₃N₇O C₂₁H₂₀N₄
Substituent Azetidine-triazole-carbonyl Methyl-imidazole-ethyl
Heterocycles Quinoxaline, azetidine, triazole Quinoxaline, imidazole
Key Functional Groups Carbonyl, triazole Ethyl linker, methyl groups
Polarity Higher (due to N/O-rich groups) Moderate (alkyl-dominated)
  • In contrast, IFY’s imidazole-ethyl chain offers lipophilicity, favoring membrane permeability .

Functional Group Analog: Triazole-Containing Compounds

Triazole derivatives, such as 1H-1,2,3-triazole analogs, are renowned for carbonic anhydrase-II (CA-II) inhibitory activity. Molecular docking studies on similar triazoles reveal binding affinities via interactions with zinc ions in CA-II’s active site .

Biological Activity

The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Structural Overview

The compound features a quinoxaline core linked to a triazole moiety through an azetidine carbonyl group. This unique combination of structural elements is hypothesized to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. For instance, derivatives with similar structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 30.35 µM to 252.00 µM . The incorporation of the triazole ring in these compounds is believed to enhance their efficacy against bacterial strains.

Antitumor Activity

Compounds containing quinoxaline and triazole moieties have been investigated for their antitumor properties. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of quinoxaline have demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

Triazole-containing compounds have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This makes them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity. The following factors are essential:

  • Substituents on the Triazole Ring: Variations in substituents can significantly affect the compound's binding affinity to biological targets.
  • Azetidine Linkage: The azetidine ring's configuration may influence the compound's overall stability and interaction with enzymes or receptors.

Table 1 summarizes key findings related to the SAR of similar compounds:

CompoundStructureBiological ActivityMIC (µM)
Compound AQuinoxaline + TriazoleAntimicrobial30.35
Compound BTriazole + AzetidineAntitumor52.0
Compound CQuinoxaline DerivativeAnti-inflammatoryN/A

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole-based compounds:

  • Anti-tubercular Activity: A study evaluated various quinoxaline derivatives against Mycobacterium tuberculosis, revealing that certain modifications led to enhanced efficacy .
  • Cytotoxicity Assessment: In vitro studies assessed cytotoxic effects on human embryonic kidney (HEK 293) cell lines, demonstrating that some derivatives exhibited low toxicity while maintaining antimicrobial activity .
  • Inflammatory Response Modulation: Research indicated that specific triazole derivatives could effectively reduce nitric oxide production in macrophages, suggesting a mechanism for anti-inflammatory action .

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